1-Methyl-1H-imidazole-2-carbaldehyde (CAS 13750-81-7) is a highly reactive, N-methylated heterocyclic building block primarily procured for the synthesis of advanced Schiff base ligands, pincer complexes, and pharmaceutical intermediates. Unlike standard aliphatic or simple aromatic aldehydes, the carbonyl group at the C2 position is highly electrophilic due to the inductive effects of the adjacent nitrogen atoms, facilitating rapid and high-yielding condensation reactions. The presence of the N-methyl group permanently locks the imidazole ring into a single tautomeric state, ensuring predictable coordination geometries and preventing unwanted side reactions during multi-step ligand assembly. This compound is a critical precursor for developing transition metal catalysts, CNS-penetrant metallodrugs, and stimuli-responsive supramolecular materials .
Substituting 1-methyl-1H-imidazole-2-carbaldehyde with its cheaper, unsubstituted analog (1H-imidazole-2-carbaldehyde) introduces a free N-H bond that undergoes tautomerization and allows for competitive N-alkylation or unwanted bridging coordination modes, severely complicating purification and reducing the yield of target chelators. Furthermore, attempting to substitute the 1-methylimidazole moiety with a more common pyridine-2-carbaldehyde derivative fundamentally alters the electronic properties of the resulting ligand. The pi-excessive nature of the N-methylimidazole ring provides a distinct ligand field compared to pi-deficient pyridines; replacing pyridine arms with 1-methylimidazole arms in pentadentate complexes weakens the ligand field, elongates metal-nitrogen bonds, and dramatically increases the electrophilicity of high-valent metal-oxo intermediates [1].
In the synthesis of functionalized triazacyclononane (TACN) macrocycles, utilizing 1-methyl-1H-imidazole-2-carbaldehyde as a precursor for acid-catalyzed reductive amination provides excellent yields of the strictly desired target. In contrast, attempting traditional basic alkylation using corresponding halide precursors frequently results in complex, difficult-to-separate mixtures of di- and trisubstituted products [1]. The aldehyde's high reactivity allows for clean conversion, eliminating the purification bottlenecks associated with halide-based alkylation routes.
| Evidence Dimension | Synthesis purity and product distribution |
| Target Compound Data | High-yield formation of specific functionalized macrocycles via reductive amination |
| Comparator Or Baseline | Halide precursors (basic alkylation) |
| Quantified Difference | Eliminates the formation of mixed di- and trisubstituted byproducts |
| Conditions | Acid-catalyzed reductive amination vs. basic alkylation of TACN |
Procuring the aldehyde for reductive amination rather than the halide for alkylation drastically reduces purification costs and improves overall ligand yield in process chemistry.
When designing pentadentate ligands for nonheme Fe(IV)=O oxidation catalysts, substituting standard pyridyl arms with 1-methylimidazolyl arms (derived from 1-methyl-1H-imidazole-2-carbaldehyde) fundamentally alters the coordination environment. Structural data shows that this substitution results in a lengthening of the axial Fe–Namine bond by approximately 0.05 Å relative to the parent N4Py complex [1]. This specific elongation weakens the ligand field, which in turn significantly increases the electrophilicity of the Fe(IV)=O center, leading to enhanced reaction rates (log k2') for both oxygen- and hydrogen-atom transfer processes.
| Evidence Dimension | Axial Fe-Namine bond length and ligand field strength |
| Target Compound Data | ~0.05 Å elongation in 1-methylimidazole-derived complexes |
| Comparator Or Baseline | Parent N4Py complex (pyridine-derived) |
| Quantified Difference | 0.05 Å increase in bond length correlating with higher electrophilicity |
| Conditions | X-ray crystallographic analysis of Fe(IV)=O pentadentate complexes |
Buyers designing advanced oxidation catalysts must select this specific imidazole aldehyde to achieve the necessary metal-oxo electrophilicity that pyridine analogs cannot provide.
For the development of CNS-active therapeutic ligands, 1-methyl-1H-imidazole-2-carbaldehyde offers critical pharmacokinetic advantages over unsubstituted analogs. Hydrazone derivatives synthesized from this compound maintain a nonionic, electrically neutral form at physiological pH due to the specific pKa of the 1-methylimidazole nitrogen (~5.3) [1]. Consequently, these derivatives achieve log P values between 0.62 and 0.87, placing them squarely within the optimal range (0–3) for crossing the blood-brain barrier, a profile that is difficult to achieve with highly basic or tautomerizing unsubstituted imidazoles.
| Evidence Dimension | Lipophilicity (log P) and ionization state |
| Target Compound Data | log P = 0.62 to 0.87 (neutral at pH 7.4) |
| Comparator Or Baseline | Unsubstituted imidazoles (prone to tautomerization and variable protonation) |
| Quantified Difference | Maintains optimal 0-3 log P range for BBB penetration |
| Conditions | Physiological pH evaluation of nicotinoyl hydrazone derivatives |
Procuring the N-methylated precursor is essential for neuro-pharmaceutical workflows where precise control over ligand lipophilicity and BBB permeability is required.
Incorporating 1-methyl-1H-imidazole-2-carbaldehyde into supramolecular structures, such as G-quadruplexes, introduces a highly sensitive pH-responsive switch. Functionalization with this specific moiety increases the cloud point temperature (Tcp) of the assembly by over 11 °C at pH 7 (from 2.9 °C to 14.0 °C) compared to unfunctionalized baselines [1]. Furthermore, because the imidazole group has a pKa near 7, lowering the pH to 5 triggers protonation, which drastically shifts the Tcp to 42.3 °C and induces a measurable mesoscopic transition (particle swelling from ~1.7 μm to ~10.9 μm).
| Evidence Dimension | Cloud point temperature (Tcp) and hydrodynamic diameter |
| Target Compound Data | Tcp = 14.0 °C (pH 7) and 42.3 °C (pH 5); Diameter up to 10.9 μm |
| Comparator Or Baseline | Unfunctionalized SGQ1 baseline (Tcp = 2.9 °C at pH 7) |
| Quantified Difference | >11 °C increase in Tcp at neutral pH; massive pH-triggered swelling |
| Conditions | Turbidity and DLS measurements of supramolecular G-quadruplexes |
Material scientists should select this compound to engineer precise, physiologically relevant pH-triggers into hydrogels and drug delivery systems.
The ability to weaken the ligand field and increase metal-oxo electrophilicity makes this compound the premier choice for synthesizing pentadentate ligands (like N2Py2B) used in C-H activation and industrial oxidation catalysis [1].
Because it ensures a neutral state at physiological pH and an optimal log P (0.62–0.87), this compound is ideal for synthesizing hydrazone or Schiff base ligands intended for neurodegenerative disease research or brain-penetrant diagnostic imaging [2].
In process chemistry, using this aldehyde for reductive amination of TACN or cyclen derivatives bypasses the mixture issues of traditional halide alkylation, making it the preferred procurement choice for scalable, high-purity macrocycle manufacturing [3].
The specific pKa of the N-methylimidazole moiety allows it to act as a precise environmental trigger. It is highly recommended for formulating pH-responsive hydrogels, smart polymers, and targeted drug delivery vehicles that must undergo phase transitions in mildly acidic microenvironments [4].
Irritant